molecular formula C4H5NO B1293550 5-Methylisoxazole CAS No. 5765-44-6

5-Methylisoxazole

Cat. No.: B1293550
CAS No.: 5765-44-6
M. Wt: 83.09 g/mol
InChI Key: AGQOIYCTCOEHGR-UHFFFAOYSA-N
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Description

5-Methylisoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions in the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Methylisoxazole can be synthesized through several methods. One common approach involves the cyclization of α-acetylenic γ-hydroxyaldehydes with hydroxylamine . Another method includes the reaction of acetyl acetonitrile with p-toluenesulfonyl hydrazide to form hydrazone, followed by ring closure with hydroxylamine under alkaline conditions .

Industrial Production Methods: Industrial production of this compound often employs catalyst-free and microwave-assisted one-pot methods to enhance efficiency and yield. These methods are advantageous due to their reduced reaction times and lower energy consumption .

Chemical Reactions Analysis

Types of Reactions: 5-Methylisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry Applications

5-Methylisoxazole serves as a key structural component in the synthesis of various pharmaceutical compounds. Its derivatives have been investigated for their biological activities, particularly in anti-inflammatory and antibacterial contexts.

Anti-Inflammatory Agents

Recent studies have synthesized novel derivatives of this compound and evaluated their anti-inflammatory properties. For instance, a study identified several compounds derived from this compound that exhibited varying degrees of anti-inflammatory activity. Among these, one compound demonstrated superior potency, suggesting potential for therapeutic use in treating inflammatory diseases .

Antibacterial Activity

The compound also plays a crucial role in the synthesis of sulfonamide antibiotics, particularly sulfamethoxazole. It acts as an intermediate in the production of 3-amino-5-methylisoxazole, which is essential for enhancing the antibacterial efficacy of these drugs against various infections, including urinary tract infections and respiratory tract infections .

Synthesis and Chemical Reactions

This compound can be synthesized through various methods, which often involve multiple steps and reagents. One notable method includes chlorination followed by decoupling processes to yield 3-amino-5-methylisoxazole with a yield of up to 95% under optimized conditions . This compound is not only valuable as a pharmaceutical intermediate but also serves as a precursor for synthesizing other biologically active molecules.

Environmental Impact Studies

Research has highlighted the environmental persistence of certain derivatives of this compound, particularly 3-amino-5-methylisoxazole, which has been identified as a harmful intermediate during the degradation of sulfamethoxazole in wastewater treatment processes . Understanding its degradation pathways is crucial for assessing its ecological impact and developing strategies for remediation.

Case Studies and Research Findings

Numerous studies have documented the biological evaluations and molecular modeling of this compound derivatives:

  • Case Study on Anti-Inflammatory Compounds : A study synthesized several derivatives and conducted molecular modeling to understand their interactions with biological targets like trypsin and serum albumin. This research provided insights into optimizing these compounds for enhanced therapeutic efficacy .
  • Environmental Degradation Research : Investigations into the degradation characteristics of 3-amino-5-methylisoxazole revealed its persistence in environmental settings, emphasizing the need for further research into its ecological effects and degradation mechanisms .

Comparative Analysis of Derivatives

The following table summarizes key findings from recent research on different derivatives of this compound regarding their biological activities:

Compound NameBiological ActivityPotency LevelNotes
Compound 1Anti-inflammatoryModerateDerived from this compound
Compound 2Anti-inflammatoryLowLeast potent among tested compounds
Compound 13Anti-inflammatoryHighExhibited greatest potency
3-Amino-5-MethylisoxazoleAntibacterialHighKey intermediate in sulfonamide synthesis

Mechanism of Action

The mechanism of action of 5-Methylisoxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Uniqueness: 5-Methylisoxazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the methyl group at the fifth position influences its electronic properties and interaction with biological targets .

Biological Activity

5-Methylisoxazole is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound and its derivatives, particularly focusing on their anti-inflammatory, anticancer, antifungal, and antiviral properties.

Chemical Structure and Properties

This compound is characterized by its five-membered ring containing one nitrogen and one oxygen atom. Its chemical formula is C4H5N1O1C_4H_5N_1O_1, with a molecular weight of approximately 85.09 g/mol. This structure contributes to its reactivity and interaction with various biological targets.

Synthesis of this compound Derivatives

Several studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For instance, a study synthesized novel 4-(5-methylisoxazol-3-ylamino) thiazole derivatives, which were screened for anti-inflammatory activity. Among these derivatives, compound 13 exhibited the highest potency in reducing inflammation, while molecular modeling studies provided insights into the binding interactions with biological targets such as trypsin and bovine serum albumin .

Anti-Inflammatory Activity

Research has demonstrated that certain derivatives of this compound possess significant anti-inflammatory properties. In a study evaluating various compounds, those containing the isoxazole ring showed promising results in inhibiting inflammatory pathways, suggesting potential applications in treating inflammatory diseases .

Anticancer Activity

The anticancer potential of this compound has been extensively studied. A series of isoxazole-amide analogues were synthesized and tested against several cancer cell lines, including MCF-7 (breast), HeLa (cervical), and Hep3B (liver). Notably, compounds 2d and 2e demonstrated potent cytotoxicity with half-maximal inhibitory concentrations (IC50) as low as 15.48 μg/ml against HeLa cells and 23 μg/ml against Hep3B cells. These compounds induced apoptosis in cancer cells while reducing necrosis rates significantly .

CompoundCell LineIC50 (μg/ml)Mechanism
2dHeLa15.48Apoptosis induction
2eHep3B23.00Apoptosis induction
2aMCF-739.80Antioxidant activity

Antifungal Activity

The antifungal properties of some this compound derivatives have also been explored. One study reported that a specific derivative exhibited antifungal activity against several species, including Chrysoporium tropicum and Trichophyton rubrum. This indicates the potential use of these compounds in treating fungal infections .

Antiviral Activity

Recent investigations into the antiviral effects of isoxazole derivatives revealed promising results against plant viruses such as tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV). A notable compound demonstrated enhanced protective effects and increased chlorophyll content in infected tobacco plants, suggesting its utility in agricultural applications as well .

Case Studies

  • Anti-Inflammatory Study : A study synthesized various thiazole derivatives incorporating the isoxazole ring and evaluated their anti-inflammatory effects using animal models. The findings indicated a significant reduction in inflammation markers in treated groups compared to controls .
  • Cytotoxicity Assessment : In vitro assays were conducted on multiple cancer cell lines using synthesized isoxazole derivatives. The results highlighted the effectiveness of specific compounds in inducing apoptosis while sparing normal cells, showcasing their therapeutic potential .
  • Fungal Infection Treatment : Clinical evaluations of antifungal compounds derived from this compound were performed on patients with dermatophyte infections. The results demonstrated a marked improvement in symptoms following treatment with these compounds .

Properties

IUPAC Name

5-methyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO/c1-4-2-3-5-6-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQOIYCTCOEHGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4064000
Record name Isoxazole, 5-methyl-
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Molecular Weight

83.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5765-44-6
Record name 5-Methylisoxazole
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Record name 5-Methylisoxazole
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Record name 5-Methylisoxazole
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Record name Isoxazole, 5-methyl-
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Record name Isoxazole, 5-methyl-
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Record name 5-methylisoxazole
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Record name 5-METHYLISOXAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-Methylisoxazole
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